molecular formula C17H16F2O B1302614 4-n-Butyl-3',5'-difluorobenzophenone CAS No. 844885-13-8

4-n-Butyl-3',5'-difluorobenzophenone

Cat. No.: B1302614
CAS No.: 844885-13-8
M. Wt: 274.3 g/mol
InChI Key: LPTFPRALWPDZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-3’,5’-difluorobenzophenone is a synthetic organic compound belonging to the benzophenone family. It is characterized by the presence of a butyl group and two fluorine atoms attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3’,5’-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-butylbenzoyl chloride and 3,5-difluorobenzene as starting materials, with aluminum chloride (AlCl3) as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 4-Butyl-3’,5’-difluorobenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

4-Butyl-3’,5’-difluorobenzophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Butyl-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

    4-Butylbenzophenone: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    3,5-Difluorobenzophenone: Lacks the butyl group, affecting its solubility and reactivity.

    4-Methyl-3’,5’-difluorobenzophenone: Similar structure but with a methyl group instead of a butyl group

Uniqueness: 4-Butyl-3’,5’-difluorobenzophenone is unique due to the combined presence of a butyl group and two fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-butylphenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-15(18)11-16(19)10-14/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTFPRALWPDZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373809
Record name 4-butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-13-8
Record name 4-butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.